molecular formula C27H32O5 B582102 (17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one CAS No. 82938-00-9

(17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one

Cat. No. B582102
CAS RN: 82938-00-9
M. Wt: 438.533
InChI Key: RNQBMXCMFMAZMY-NNFJFETISA-N
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Description

The compound “(17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one” is a steroid derivative, given the “androst” in its name, which is a common root for androgenic steroids. The “Acetyl-13C2” part suggests that it has an acetyl group with two carbon-13 isotopes .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the steroid backbone and the additional acetyl and benzoyloxy groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Steroids generally have high melting points and are usually white crystalline solids .

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s always important to handle chemical compounds with care and use appropriate safety measures .

Future Directions

The future research directions for this compound could involve elucidating its synthesis, structure, and potential biological activity. It could also be interesting to explore its interactions with various biological targets .

properties

CAS RN

82938-00-9

Product Name

(17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one

Molecular Formula

C27H32O5

Molecular Weight

438.533

IUPAC Name

[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate

InChI

InChI=1S/C27H32O5/c1-16(28)19-15-27(3)21-13-14-26(2)20(18(21)9-11-23(27)32-25(19)30)10-12-22(26)31-24(29)17-7-5-4-6-8-17/h4-8,11,18-22H,9-10,12-15H2,1-3H3/t18-,19?,20-,21-,22-,26-,27+/m0/s1/i1+1,16+1

InChI Key

RNQBMXCMFMAZMY-NNFJFETISA-N

SMILES

CC(=O)C1CC2(C3CCC4(C(C3CC=C2OC1=O)CCC4OC(=O)C5=CC=CC=C5)C)C

synonyms

(4aR,4bS,6aS,7S,9aS,9bS)-3-(Acetyl-13C2)-7-(benzoyloxy)-4,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-4a,6a-dimethyl-cyclopenta[5,6]naphtho[2,1-b]pyran-2(3H)-one

Origin of Product

United States

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